molecular formula C12H11N3O B137352 4-Ethoxy-5H-pyrimido[5,4-b]indole CAS No. 132994-27-5

4-Ethoxy-5H-pyrimido[5,4-b]indole

Cat. No. B137352
M. Wt: 213.23 g/mol
InChI Key: YFNDBQRUAGEFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound has a unique structure that makes it suitable for use in the synthesis of other compounds. In

Mechanism Of Action

The mechanism of action of 4-Ethoxy-5H-pyrimido[5,4-b]indole is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and inducing cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.

Biochemical And Physiological Effects

Studies have shown that 4-Ethoxy-5H-pyrimido[5,4-b]indole has a range of biochemical and physiological effects. The compound has been found to induce oxidative stress, which can lead to cell death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could be useful in the treatment of cancer, as tumors require a blood supply to grow.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethoxy-5H-pyrimido[5,4-b]indole in lab experiments is its unique structure, which makes it suitable for use in the synthesis of other compounds. The compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to using the compound in lab experiments. For example, it can be difficult to obtain high yields of the compound, and it can be unstable under certain conditions.

Future Directions

There are several future directions for research on 4-Ethoxy-5H-pyrimido[5,4-b]indole. One area of interest is the development of new anticancer drugs based on the compound. Researchers are also exploring the potential use of the compound in the treatment of other diseases, such as bacterial and fungal infections. Additionally, there is ongoing research on the mechanism of action of the compound, which could provide insights into its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4-Ethoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has potential applications in various areas of scientific research. The compound has a unique structure that makes it suitable for use in the synthesis of other compounds. It has been found to exhibit anticancer, antimicrobial, and antifungal properties, and has a range of biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, ongoing research is exploring its potential applications in various areas, including the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-Ethoxy-5H-pyrimido[5,4-b]indole involves the reaction of 2-aminopyrimidine and ethyl 2-bromoacetate in the presence of a base. The reaction proceeds via a cyclization process to form the desired product. The yield of the compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

4-Ethoxy-5H-pyrimido[5,4-b]indole has been extensively studied for its potential applications in various areas of scientific research. The compound has been found to exhibit anticancer activity, making it a promising candidate for the development of new cancer drugs. It has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics.

properties

CAS RN

132994-27-5

Product Name

4-Ethoxy-5H-pyrimido[5,4-b]indole

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-ethoxy-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C12H11N3O/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7,15H,2H2,1H3

InChI Key

YFNDBQRUAGEFCV-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC2=C1NC3=CC=CC=C32

Canonical SMILES

CCOC1=NC=NC2=C1NC3=CC=CC=C32

synonyms

5H-Pyrimido[5,4-b]indole,4-ethoxy-(9CI)

Origin of Product

United States

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